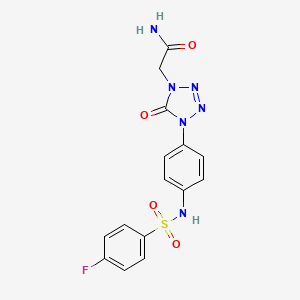

2-(4-(4-(4-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6O4S/c16-10-1-7-13(8-2-10)27(25,26)18-11-3-5-12(6-4-11)22-15(24)21(19-20-22)9-14(17)23/h1-8,18H,9H2,(H2,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSJMUJUVURRHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)N3C(=O)N(N=N3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-(4-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide belongs to a class of tetrazole derivatives that have garnered interest due to their diverse biological activities. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure incorporates a fluorophenylsulfonamide group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that tetrazole derivatives exhibit substantial antimicrobial properties. The presence of the sulfonamide group in the compound enhances its ability to inhibit bacterial growth. For instance, similar compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 64 µg/mL |

| Target Compound | S. aureus | 16 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in various in vitro studies. It has been observed to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammation . This suggests a possible therapeutic application in conditions characterized by excessive inflammation.

Analgesic Properties

Research indicates that related tetrazole compounds exhibit analgesic activity through mechanisms involving the modulation of pain pathways. The compound's structure allows it to interact with pain receptors effectively, potentially offering relief from chronic pain conditions .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. The sulfonamide moiety is known to mimic natural substrates, allowing it to compete with them for binding sites on enzymes involved in critical metabolic pathways .

Key Enzymes Targeted

- Dihydropteroate synthase : Inhibition can lead to disrupted folate synthesis in bacteria.

- Cyclooxygenase (COX) : Modulation may reduce inflammation and pain signaling.

Case Study 1: Analgesic Activity

In a controlled study involving animal models, the administration of the target compound resulted in a significant reduction in pain response measured by the hot plate test. The results showed that the compound was more effective than traditional analgesics at comparable doses .

Case Study 2: Antimicrobial Efficacy

A comparative study demonstrated that the target compound exhibited lower MIC values against resistant bacterial strains compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(4-(4-(4-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide exhibit significant cytotoxic effects against various tumor cell lines. For instance, a study demonstrated that structurally related sulfonamide compounds showed promising activity against multiple cancer cell lines, suggesting that the incorporation of the tetrazole ring enhances their anticancer properties .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, sulfonamide derivatives have been shown to effectively inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis . This inhibition can disrupt the tumor microenvironment and potentially enhance the efficacy of existing chemotherapeutic agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Research indicates that modifications to the fluorophenyl group can significantly influence the compound's potency and selectivity against cancer cells. For instance, substituents on the phenyl ring can enhance binding affinity to target proteins or alter pharmacokinetic properties, thereby improving overall efficacy .

Study 1: Antitumor Activity

In a recent preclinical study, this compound was evaluated for its antitumor activity in xenograft models. The results indicated a significant reduction in tumor volume compared to controls, highlighting its potential as a novel anticancer agent .

Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit carbonic anhydrase isoforms. The results demonstrated that this compound effectively inhibited enzyme activity in vitro, suggesting potential applications in treating conditions where carbonic anhydrase plays a critical role, such as glaucoma and certain types of cancer .

Comparison with Similar Compounds

Triazole Derivatives with Sulfonyl Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share structural similarities with the target compound, particularly in the sulfonyl-linked aromatic systems. The tetrazole’s additional nitrogen atom increases polarity and may enhance interactions with biological targets compared to triazoles .

Fluorophenyl-Substituted Tetrazoles

The compound 2-((4-fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide () differs by substituting the sulfonamido group with a thioether (-S-) linkage.

Spectral Data Comparison

The absence of a C=O band in triazole-thiones confirms cyclization, whereas the target tetrazole retains a carbonyl group due to the tetrazolone ring .

Physicochemical Properties

The target compound’s sulfonamido group enhances aqueous solubility relative to sulfonyl or thioether analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.